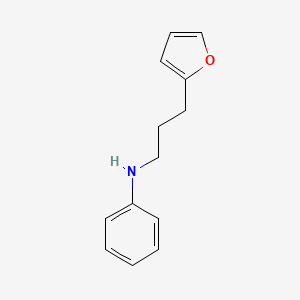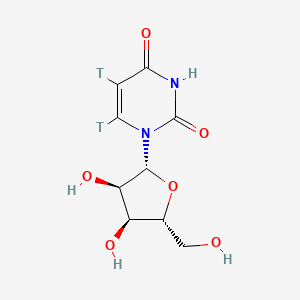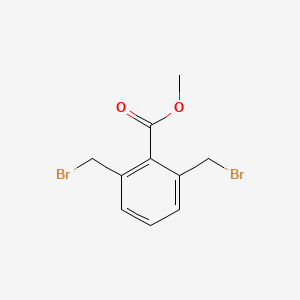
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where two bromomethyl groups are attached to the 2 and 6 positions of the benzene ring, and the carboxylic acid group is esterified with a methyl group
Méthodes De Préparation
The synthesis of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester typically involves the bromination of methyl benzoate followed by further functionalization. One common method includes the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The ester group can undergo hydrolysis to release benzoic acid, which can further interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 2,6-bis(methoxymethyl)-, methyl ester: This compound has methoxymethyl groups instead of bromomethyl groups, leading to different reactivity and applications.
Benzoic acid, 2,6-dimethyl-, methyl ester: This compound has methyl groups instead of bromomethyl groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its bromomethyl groups, which provide specific reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
56263-51-5 |
|---|---|
Formule moléculaire |
C10H10Br2O2 |
Poids moléculaire |
321.99 g/mol |
Nom IUPAC |
methyl 2,6-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5-6H2,1H3 |
Clé InChI |
LESPRDFKPBRKDV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC=C1CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




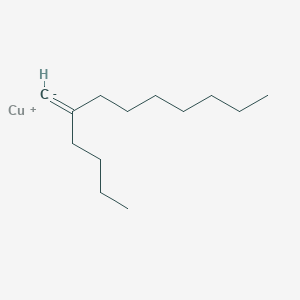
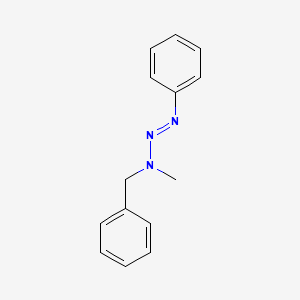
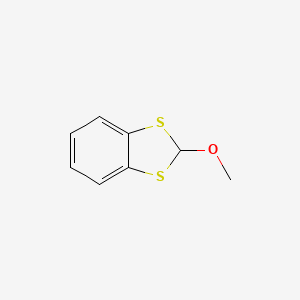
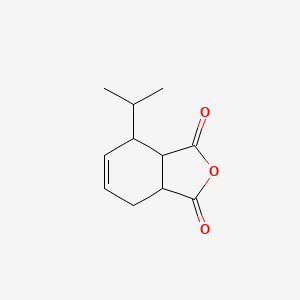



![2-[(2-Nitrophenyl)sulfanyl]-1-(triphenylstannyl)ethyl thiocyanate](/img/structure/B14628646.png)
